molecular formula C9H8N2O3 B2590220 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid CAS No. 1374258-65-7

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Cat. No. B2590220
CAS RN: 1374258-65-7
M. Wt: 192.174
InChI Key: WLVOVUGXWQEERM-UHFFFAOYSA-N
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Description

“2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid” is a chemical compound that belongs to the class of indazoles . Indazole is a heterocyclic aromatic organic compound that has a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years due to their wide range of biological properties . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Oncological Applications

Indazole derivatives, including compounds structurally related to 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, have shown promise in oncology. For instance, lonidamine, derived from indazole-3-carboxylic acid, exhibits potent antiproliferative effects on neoplastic cells. It interferes with the energy metabolism of cancer cells, affecting oxygen consumption and aerobic glycolysis, which are crucial for cancer cell survival and proliferation. Lonidamine has been investigated in combination with standard chemotherapy and radiotherapy for treating solid tumors, demonstrating enhanced cytotoxic effects and potential for palliative care in metastatic cancers (Di Cosimo et al., 2003).

Microbial Resistance and Inhibition

The biochemical properties of carboxylic acids, including those structurally similar to 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, have implications for microbial resistance. These compounds can inhibit the growth of various microbes by interfering with their metabolic processes. For example, certain carboxylic acids have been used as food preservatives due to their antimicrobial properties, highlighting their potential in addressing microbial resistance and preservation (Jarboe et al., 2013).

Environmental Science Applications

In environmental science, the remediation and degradation of organic pollutants are critical areas of research. Indazole derivatives have been explored for their ability to assist in the breakdown of persistent organic pollutants in wastewater. The combination of enzymes and redox mediators can significantly enhance the degradation efficiency of recalcitrant compounds, providing a promising approach to environmental remediation (Husain & Husain, 2007).

Safety and Hazards

While handling “2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid”, it is necessary to avoid contact with skin, eyes, and respiratory tract. Appropriate protective equipment such as gloves and goggles should be worn. The compound should be handled in a well-ventilated environment to avoid inhalation .

Future Directions

Indazole-containing compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions .

Mechanism of Action

Target of Action

The primary targets of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Indazole derivatives, a class of compounds to which this molecule belongs, have been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid It is known that indazole derivatives can inhibit, regulate, and/or modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk .

Biochemical Pathways

The specific biochemical pathways affected by 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Indazole derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Indazole derivatives have been associated with a broad range of biological activities, indicating that they can have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid It is known that the compound should be handled in a well-ventilated environment and stored away from fire sources and oxidizing agents .

properties

IUPAC Name

2-methyl-3-oxo-1H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10-11/h2-4,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVOVUGXWQEERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Synthesis routes and methods

Procedure details

To a suspension of 1-ethyl 6-methyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1,6-dicarboxylate (formed in Step 3 of Intermediate 28) (514 mg, 1.85 mmol) in ethanol (6 mL) was added 1 N aqueous potassium hydroxide (18.5 mL, 18.5 mmol). The reaction was heated to 65° C. for 1.5 hours. The reaction was cooled to room temperature and concentrated to dryness. The residue was taken up in water and acidified with 1 N aqueous hydrochloric acid until a precipitate formed. The solid was collected by filtration and dried under vacuum to give the title compound (196 mg, 55%) as a brown solid. 1H NMR (400 MHz, DMSO-d6, δ): 13.12 (br. s., 1H), 10.61 (br. s., 1H), 7.76 (s, 1H), 7.70 (d, J=8.2 Hz, 1H), 7.60 (dd, J=8.2, 1.2 Hz, 1H), 3.38 (s, 3H).
Name
1-ethyl 6-methyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1,6-dicarboxylate
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Yield
55%

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